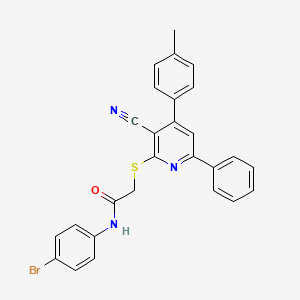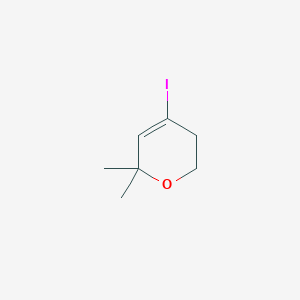![molecular formula C16H16N2O2 B11783728 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one CAS No. 1998216-37-7](/img/structure/B11783728.png)
6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one is an organic compound known for its unique structure and properties It is commonly referred to by its chemical name without abbreviations
Vorbereitungsmethoden
The synthesis of 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one involves multiple steps. One common method includes the catalytic hydrogenation of benzoxazin derivatives. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of monoacylglycerol lipase (MGL).
Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MGL, it increases the levels of endocannabinoids, which can modulate various physiological processes. The molecular targets include the active site of MGL, and the pathways involved are related to endocannabinoid signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzoxazin derivatives such as:
- 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one
- 6-Methyl-2-(p-tolylamino)-1H-benzo[d][1,3]oxazin-4(2H)-one
- 6-Methyl-2-(4-methylphenyl)amino-4H-3,1-benzoxazin-4-one These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one lies in its specific inhibitory action on MGL and its potential applications in various fields.
Eigenschaften
CAS-Nummer |
1998216-37-7 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
6-methyl-2-(4-methylanilino)-4a,8a-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9,13-14H,1-2H3,(H,17,18) |
InChI-Schlüssel |
DYWAXFFTWDVIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC3C=CC(=CC3C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)






